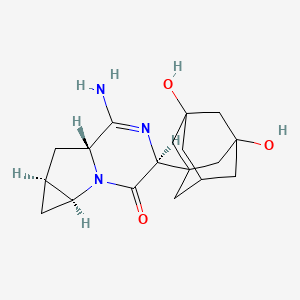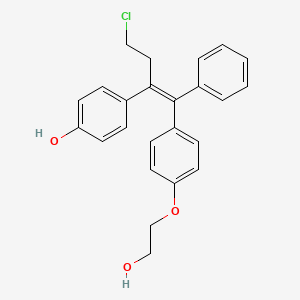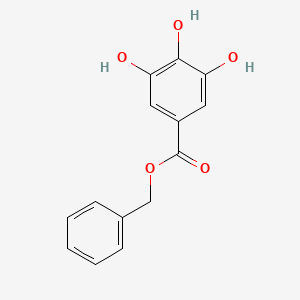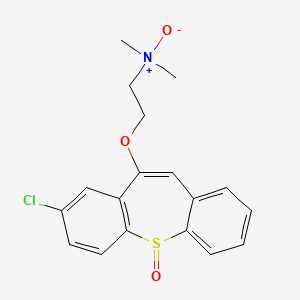
2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol Acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including multiple phenylmethyl groups and an anhydro bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol Acetate typically involves multiple steps, starting from simpler precursor molecules. Common synthetic routes may include:
Protection of hydroxyl groups: Using benzyl chloride to protect hydroxyl groups as benzyl ethers.
Formation of the anhydro bridge: Cyclization reactions to form the anhydro bridge.
Acetylation: Introduction of the acetate group using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
Batch or continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol Acetate can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Anhydro-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol: Lacks the acetate group.
2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(methyl)-D-glycero-D-manno-Oct-7-ynitol: Has methyl groups instead of phenylmethyl groups.
Uniqueness
2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol Acetate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
220339-86-6 |
|---|---|
Fórmula molecular |
C₃₁H₃₂O₆ |
Peso molecular |
500.58 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine](/img/structure/B1144716.png)
![N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide](/img/structure/B1144718.png)
![2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol](/img/structure/B1144721.png)
